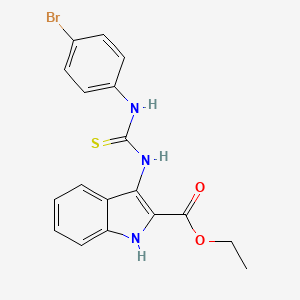

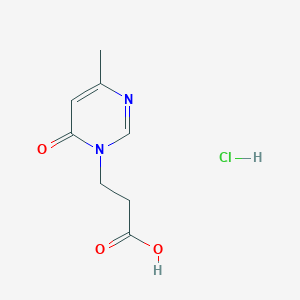

![molecular formula C22H15F3N4O4 B2823973 Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate CAS No. 865658-96-4](/img/structure/B2823973.png)

Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinoline and triazole. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They have the molecular formula C2H3N3 and are known for their versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely contain a quinoline core, with a triazole ring attached at the 4-position. The triazole ring would be further substituted with a 4-(trifluoromethyl)phenyl group .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be hydrolyzed under acidic or alkaline conditions .Wissenschaftliche Forschungsanwendungen

a. DPP-IV Inhibitors: Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate derivatives have potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV inhibitors play a crucial role in managing type II diabetes by enhancing insulin secretion and reducing blood glucose levels .

b. Anticonvulsant Agents: Certain trifluoromethyl-1,2,4-triazole derivatives exhibit anticonvulsant properties. These compounds could be explored further for their efficacy in treating epilepsy and related disorders .

c. GlyT1 Inhibitors: Glycine transporter 1 (GlyT1) inhibitors have implications in neuropsychiatric disorders. Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate analogs may serve as potential GlyT1 inhibitors .

d. Anti-HIV-1 Agents: Trifluoromethyl-1,2,4-triazole derivatives have been investigated as anti-HIV-1 reagents. Their unique fluorine character contributes to improved pharmacological properties .

e. NKI-Receptor Ligands: Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate analogs have been studied as ligands for NKI receptors. These receptors play a role in neurotransmission and immune responses .

Ligand Chemistry

Researchers have investigated the ligand properties of trifluoromethyl-1,2,4-triazoles. These compounds may serve as ligands in coordination chemistry and catalysis.

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. Triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .

Zukünftige Richtungen

The future directions for research into this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by triazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry, materials science, and catalysis .

Eigenschaften

IUPAC Name |

dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F3N4O4/c1-32-20(30)18-17(14-5-3-4-6-15(14)26-19(18)21(31)33-2)16-11-29(28-27-16)13-9-7-12(8-10-13)22(23,24)25/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQADCKHNYFVKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=C1C(=O)OC)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

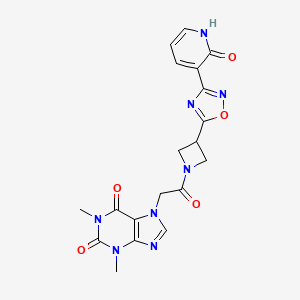

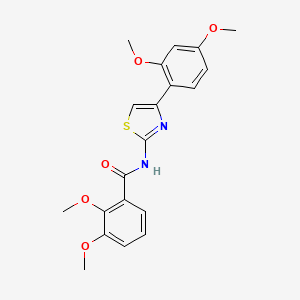

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetamide](/img/structure/B2823891.png)

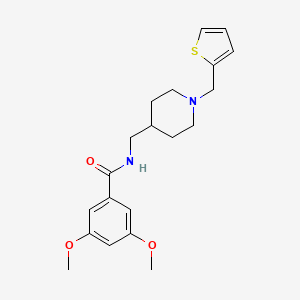

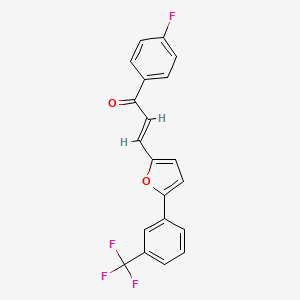

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2823892.png)

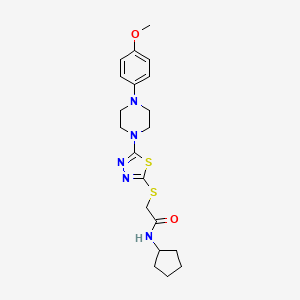

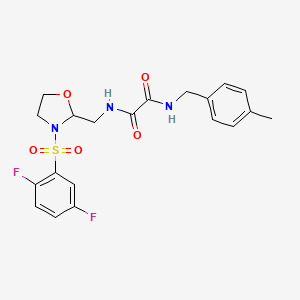

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2823894.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)

![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate](/img/structure/B2823902.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2823905.png)